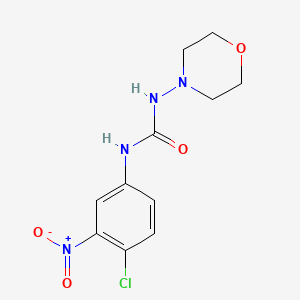
1-(4-Chloro-3-nitrophenyl)-3-morpholin-4-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-nitrophenyl)-3-morpholin-4-ylurea is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a chloro-nitrophenyl group and a morpholine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact withPhosphatidylinositol (PtdIns) transfer proteins (PITPs) . PITPs enhance the activities of PtdIns 4-OH kinases that generate signaling pools of PtdIns-4-phosphate, serving as key regulators of lipid signaling in eukaryotic cells .
Mode of Action
Related compounds have been shown to inhibit the phospholipid exchange cycle of pitps . They compete with native Sec14 phospholipid ligands and arrest phospholipid exchange .
Biochemical Pathways
It can be inferred from related compounds that it may influence thePtdIns-4-P signaling pathway . This pathway is crucial for a broad set of intracellular activities in all eukaryotic cells .
Pharmacokinetics
Similar compounds have been described as having drug-like properties, indicating potential bioavailability .
Result of Action
Related compounds have shown cytotoxic activity against human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-nitrophenyl)-3-morpholin-4-ylurea typically involves the reaction of 4-chloro-3-nitroaniline with morpholine and an isocyanate derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Nitration: The nitration of 4-chloroaniline to form 4-chloro-3-nitroaniline.
Urea Formation: The reaction of 4-chloro-3-nitroaniline with morpholine and an isocyanate derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and urea formation processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-nitrophenyl)-3-morpholin-4-ylurea undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-chloro-3-aminophenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Medicine: Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-3-nitrophenyl)-3-(4-fluorophenyl)thiourea: Similar structure with a thiourea group instead of a urea group.
4-Chloro-3-nitrophenyl)(phenyl)methanone: Contains a similar chloro-nitrophenyl group but with different functional groups.
Uniqueness
1-(4-Chloro-3-nitrophenyl)-3-morpholin-4-ylurea is unique due to the presence of both a morpholine ring and a chloro-nitrophenyl group, which confer distinct chemical properties and potential biological activities
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-morpholin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4/c12-9-2-1-8(7-10(9)16(18)19)13-11(17)14-15-3-5-20-6-4-15/h1-2,7H,3-6H2,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVESNKLVIFGDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














